Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester typically involves the esterification of methanesulfonic acid with a phenanthrene derivative. The reaction conditions often require the use of a strong acid catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenanthrene compounds .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the phenanthrene derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of methanesulfonic acid and phenanthrene derivatives, such as:
- Methanesulfonic acid, ethyl ester
- Trifluoro-methanesulfonic acid 2-methoxy-ethyl ester
- Methanesulfonic acid, 2-(dimethylamino)ethyl ester .
Uniqueness
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is unique due to its trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased acidity and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
817160-38-6 |
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Molecular Formula |
C17H11F3O4S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(2-oxo-2-phenanthren-2-ylethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H11F3O4S/c18-17(19,20)25(22,23)24-10-16(21)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |
InChI Key |
KWNFKBLXYDXBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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